Thiocillin I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H49N13O10S6 |

|---|---|

Molecular Weight |

1160.4 g/mol |

IUPAC Name |

2-[2-[(19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C48H49N13O10S6/c1-8-23(36(65)49-12-19(3)62)51-37(66)27-15-74-45(56-27)31-18-75-44(58-31)25-11-10-22-34(50-25)26-13-76-46(53-26)33(21(5)64)60-39(68)29-17-77-47(57-29)35(48(6,7)71)61-40(69)30-16-73-43(55-30)24(9-2)52-41(70)32(20(4)63)59-38(67)28-14-72-42(22)54-28/h8-11,13-21,32-33,35,62-64,71H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b23-8-,24-9-/t19-,20-,21-,32+,33?,35-/m1/s1 |

InChI Key |

FEORQDDAQBRWPT-AONWEOMTSA-N |

Isomeric SMILES |

C/C=C\1/C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)[C@@H](C)O)C(C)(C)O |

Canonical SMILES |

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Thiocillin I: A Technical Chronicle

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocillin I is a potent thiopeptide antibiotic belonging to the ribosomally synthesized and post-translationally modified peptide (RiPP) class of natural products. First isolated in 1976, its complex heterocyclic and macrocyclic structure posed a significant challenge for complete characterization, which was only unequivocally resolved through total synthesis in 2011. This compound is produced by bacteria such as Bacillus cereus and demonstrates significant activity against a range of Gram-positive pathogens, including drug-resistant strains. Its mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. This document provides an in-depth guide to the discovery history of this compound, detailing its isolation, the decades-long journey of its structural elucidation, its fascinating biosynthetic pathway, key chemical synthesis strategies, and its biological activity.

Initial Discovery and Isolation

This compound was first reported in 1976 by J. Shoji and colleagues.[1][2] In their systematic screening for antibiotics from the Bacillus genus, they isolated this compound and its congener Thiocillin II from the culture broth of Bacillus cereus G-15.[1] Concurrently, they isolated Thiocillin II and III from Bacillus badius AR-91.[1][2]

The initial characterization revealed that these compounds were active against Gram-positive bacteria, possessed a high sulfur content (approximately 15%), and showed distinctive ultraviolet absorption maxima around 275 nm and 348 nm. Although related to the known thiopeptide micrococcin P, they were differentiated by their chromatographic behavior. These early studies laid the groundwork for what would become a decades-long investigation into this complex molecule.

The Path to Unambiguous Structure

Early Structural Studies

Following the initial isolation, the constitutional structure of this compound was investigated. However, due to its complex, highly modified peptide nature—featuring a core pyridine ring decorated with multiple thiazoles and a dehydroamino acid-containing macrocycle—determining its precise constitution and, particularly, its stereochemistry was a formidable challenge. While the basic connectivity was reasonably secure, the absolute configuration remained unconfirmed for over three decades.

Definitive Confirmation via Total Synthesis

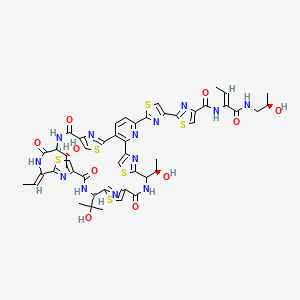

The complete and unambiguous structural assignment of this compound was ultimately achieved through its total synthesis, a landmark accomplishment reported by Marco A. Ciufolini's research group in 2011. This work not only provided the final proof of the molecule's constitution and configuration but also developed a modular synthetic route, opening avenues for the creation of novel analogues for medicinal chemistry research. The synthesis confirmed the structure shown in Figure 1.

A visual representation of the complex macrocyclic structure of this compound, featuring a central pyridine-tris(thiazole) core.

Biosynthesis: A Ribosomal Masterpiece

A significant breakthrough in understanding thiopeptides came with the discovery that they are not synthesized by non-ribosomal peptide synthetases (NRPS), but are instead ribosomally synthesized and post-translationally modified peptides (RiPPs).

The biosynthesis of this compound in Bacillus cereus ATCC 14579 is governed by a dedicated gene cluster, termed tcl. The process begins with the ribosomal synthesis of a 52-residue precursor peptide (encoded by genes tclE-H), which contains a 38-residue N-terminal leader sequence and a 14-residue C-terminal core peptide. This core peptide undergoes an astonishing cascade of 13 post-translational modifications, making this compound one of the most heavily modified peptides known.

The key modifications, catalyzed by enzymes encoded in the tcl cluster, include:

-

Heterocyclization: Six cysteine residues are converted into thiazole rings.

-

Dehydration: Threonine residues are dehydrated to form dehydrobutyrine.

-

Pyridine Formation: The central pyridine ring is formed from two serine residues.

-

Leader Peptide Cleavage: The leader peptide is cleaved off during maturation.

-

Stochastic Modifications: Additional modifications like hydroxylation and O-methylation occur stochastically, leading to a set of related thiocillin congeners produced by a single organism.

Chemical Synthesis Strategies

The total synthesis of this compound was a significant undertaking due to the molecule's structural complexity. A key challenge in synthesizing thiopeptides is the construction of the polysubstituted pyridine-thiazole core.

Ciufolini's successful synthesis employed a convergent strategy, assembling the molecule from key fragments. A critical step involved a modified Bohlmann-Rahtz pyridine synthesis to construct the central heterocyclic core. This reaction condenses an enolizable ketone component with a ynone and ammonium acetate to form the fully decorated pyridine ring. The synthesis workflow involved the careful assembly of thiazole-containing amino acid fragments, peptide couplings, formation of the central pyridine core, and finally, macrocyclization to yield the natural product.

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria. It is a member of the 26-membered macrocycle class of thiopeptides that inhibit protein synthesis.

Mechanism of Action

The molecular target of this compound is the bacterial ribosome. Specifically, it binds directly to the 50S ribosomal subunit, interacting with both the 23S rRNA and the ribosomal protein L11. This binding event occurs in a region known as the GTPase-associated center, which is crucial for the function of translational GTPase factors. By binding to this site, this compound disrupts the activity of Elongation Factor G (EF-G), thereby preventing the translocation step of the ribosome along the mRNA. This effectively halts protein synthesis, leading to bacterial cell death.

Antimicrobial Spectrum

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Bacterial Strain | Type | MIC (μg/mL) | Reference |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 2 | |

| Staphylococcus aureus 1974149 (MRSA) | Gram-positive | 2 | |

| Enterococcus faecalis 1674621 (VRE) | Gram-positive | 0.5 | |

| Bacillus subtilis ATCC 6633 | Gram-positive | 4 |

Key Experimental Protocols

Protocol for Thiocillin Production and Extraction

This is a generalized protocol based on described methods for assaying production from B. cereus.

-

Culturing: Inoculate a 3 mL culture of Bacillus cereus ATCC 14579 in Luria-Bertani (LB) broth. Incubate with shaking at 28 °C for a designated period (e.g., 24-48 hours).

-

Cell Harvesting: Centrifuge the culture to pellet the cell material.

-

Extraction: Add 1 mL of methanol to the cell pellet and vortex thoroughly to extract the metabolites.

-

Drying and Concentration: Add solid sodium sulfate (Na₂SO₄) to the methanol suspension to remove water. Filter the suspension and concentrate the filtrate to yield a residue.

-

Analysis: Re-suspend the residue in an appropriate solvent mixture (e.g., methanol/water). Analyze the solution by analytical High-Performance Liquid Chromatography (HPLC) with monitoring at 220 nm and 350 nm to detect and quantify thiocillin production.

Protocol for Minimum Inhibitory Concentration (MIC) Testing

This protocol is based on the standard broth microdilution method.

-

Inoculum Preparation: Isolate bacterial colonies from an 18-24 hour agar plate. Prepare a direct saline suspension of the colonies and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Antibiotic Dilution: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial two-fold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate to obtain a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Conclusion and Future Outlook

The history of this compound is a compelling narrative of scientific perseverance, spanning from its initial discovery in the 1970s to its definitive structural elucidation and biosynthetic characterization in the 21st century. As a ribosomally synthesized peptide, it represents a fascinating example of nature's ability to generate complex, biologically active molecules from simple building blocks through an intricate enzymatic assembly line. The successful total synthesis has not only confirmed its structure but also provided a vital platform for generating novel analogues. With the rising threat of antibiotic resistance, the unique structure and potent activity of this compound and other thiopeptides continue to make them an attractive scaffold for the development of next-generation anti-infective agents.

References

Thiocillin I from Bacillus cereus: A Technical Guide for Researchers

An In-depth Examination of the Biosynthesis, Mechanism of Action, and Research Methodologies for a Potent Thiopeptide Antibiotic

Abstract

Thiocillin I is a potent thiopeptide antibiotic produced by the bacterium Bacillus cereus. As a member of the thiazolyl peptide family of natural products, it exhibits significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of this compound, with a focus on its producing organism, Bacillus cereus ATCC 14579, its ribosomal biosynthesis and post-translational modifications, mechanism of action, and key experimental protocols for its study. Quantitative data on its antimicrobial activity is presented, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

The rising threat of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), represent a promising area of research due to their complex structures and potent biological activities. This compound, isolated from Bacillus cereus, is a notable member of this class.[1][2][3][4][5] Its biosynthesis is of particular interest as it involves extensive post-translational modifications of a precursor peptide, offering opportunities for bioengineering and the creation of novel analogs with potentially improved therapeutic properties. This document serves as a technical resource, consolidating current knowledge on this compound to aid in its further investigation and potential development.

The Producing Organism: Bacillus cereus

Bacillus cereus is a Gram-positive, rod-shaped, facultative anaerobic bacterium commonly found in soil and diverse environments. While some strains of B. cereus are associated with foodborne illness, others are known producers of a variety of bioactive secondary metabolites, including antibiotics. The strain Bacillus cereus ATCC 14579 is a known producer of this compound and its congeners. The production of thiocillin contributes to the ecological fitness of B. cereus ATCC 14579, protecting it from predation by other microorganisms like Myxococcus xanthus.

Biosynthesis of this compound

This compound is not synthesized by non-ribosomal peptide synthetases (NRPSs), but rather originates from a ribosomally produced precursor peptide that undergoes extensive post-translational modifications.

The Thiocillin Gene Cluster (tcl)

The genetic blueprint for thiocillin production in B. cereus ATCC 14579 is located within a 22-kb biosynthetic gene cluster (BGC), designated tcl. This cluster contains 24 genes responsible for the synthesis of the precursor peptide, its modification, and potentially transport and resistance. A key feature of this cluster is the presence of four identical, contiguous genes, tclE, tclF, tclG, and tclH, which all encode the same 52-residue precursor peptide. Knockout studies have confirmed that the tclE-H genes are essential for thiocillin production.

Precursor Peptide and Post-Translational Modifications

The 52-amino acid precursor peptide contains a 38-residue N-terminal leader sequence, which is cleaved off during maturation, and a 14-residue C-terminal core peptide that is heavily modified to form the final antibiotic. The maturation of the C-terminal 14 residues involves at least 13 post-translational modifications, making thiocillin one of the most heavily modified peptides known. These modifications include:

-

Dehydration: Serine and threonine residues are dehydrated to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

-

Cyclization: Cysteine residues undergo cyclization to form six thiazole rings.

-

Pyridine Ring Formation: A central pyridine ring is formed from two serine residues.

-

Stochastic Modifications: Three additional modifications occur with some variability, leading to a family of eight related thiocillin compounds produced by B. cereus. These include hydroxylation at Val6, O-methylation at Thr8, and interconversion of a ketone/alcohol at the C-terminus.

Figure 1. Simplified overview of the ribosomal biosynthesis of this compound.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds directly to the 50S ribosomal subunit, a key component of the bacterial ribosome. This binding interaction involves both the 23S rRNA loops and the ribosomal protein L11. By binding to this site, this compound disrupts the activity of Elongation Factor G (EF-G), which is essential for the translocation of tRNA and mRNA during protein synthesis. This ultimately halts peptide chain elongation and leads to bacterial cell death.

Quantitative Data

The antimicrobial potency of this compound and its variants has been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) is a standard measure of this activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Variants

| Compound | Target Organism | MIC (μg/mL) | Reference(s) |

| This compound | S. aureus 1974149 | 2 | |

| This compound | E. faecalis 1674621 | 0.5 | |

| This compound | B. subtilis ATCC 6633 | 4 | |

| This compound | S. pyogenes 1744264 | 0.5 | |

| Wild-type Thiocillins | B. subtilis 168 | 0.2 - 0.9 | |

| Wild-type Thiocillins | MRSA (two strains) | < 0.03 - 0.1 | |

| Thiocillin Variant V6A | B. subtilis 168 | 0.5 | |

| Thiocillin Variant T8A | B. subtilis 168 | 0.5 | |

| Thiocillin Variant T13A | B. subtilis 168 | 0.13 |

Experimental Protocols

Cultivation of B. cereus ATCC 14579 for Thiocillin Production

-

Inoculation: Inoculate a 3 mL culture of Luria-Bertani (LB) broth with B. cereus ATCC 14579.

-

Incubation: Incubate the culture with shaking at 28°C for a specified period (e.g., 68 hours for larger scale purification).

-

Harvesting: Centrifuge the culture to pellet the cells. The thiocillins are primarily associated with the cell material.

Extraction and Purification of Thiocillins

-

Extraction: Resuspend the cell pellet in methanol and vortex thoroughly.

-

Drying and Filtration: Add solid sodium sulfate (Na₂SO₄) to the methanol suspension to remove water, then filter the mixture.

-

Concentration: Evaporate the methanol from the filtrate to obtain a yellow residue.

-

Solubilization: Resuspend the residue in a 1:1 mixture of solvent A (0.1% trifluoroacetic acid (TFA) in water) and solvent B (0.1% TFA in acetonitrile).

-

Purification by HPLC:

-

Method: Reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Column: A suitable C18 column.

-

Mobile Phase: A gradient of solvent B in solvent A (e.g., 30-55% solvent B over 20 minutes).

-

Detection: Monitor the absorbance at 220 nm and 350 nm. The thiocillins show a characteristic UV absorption at approximately 348-350 nm.

-

Fractions: Collect fractions corresponding to the absorbing peaks for further analysis.

-

Generation of a tclE-H Knockout Mutant

The generation of knockout mutants is crucial for confirming gene function. A common method is homologous recombination.

Figure 2. Workflow for generating a tclE-H knockout mutant in B. cereus.

Rescue of Thiocillin Production and Mutasynthesis

To confirm that the knockout phenotype is due to the deleted genes, a rescue experiment can be performed. This also opens the door for mutasynthesis, where modified versions of the gene are introduced to create novel antibiotic variants.

-

Plasmid Construction: A plasmid is constructed containing a single copy of the tclE gene (or a mutated version).

-

Integration: This plasmid is introduced into the tclΔE-H knockout strain, where it can integrate into the chromosome.

-

Analysis: The resulting strain is then cultured, and the extract is analyzed by HPLC to confirm the restoration of thiocillin production or the production of new variants.

Conclusion

This compound from Bacillus cereus stands out as a promising scaffold for the development of new antibiotics. Its ribosomal origin and the enzymatic machinery responsible for its complex post-translational modifications provide a fertile ground for biosynthetic engineering. This technical guide has summarized the core knowledge surrounding this compound, from its genetic basis to its mechanism of action and the experimental approaches for its investigation. It is hoped that this consolidated resource will empower researchers to further explore the potential of this compound and other thiopeptide antibiotics in the ongoing fight against infectious diseases.

References

- 1. Total Synthesis and Complete Structural Assignment of this compound | Technology Networks [technologynetworks.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total Synthesis and Complete Structural Assignment of this compound | UBC Chemistry [chem.ubc.ca]

- 5. Total Synthesis and Complete Structural Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture of Thiocillin I: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of Thiocillin I, a potent thiopeptide antibiotic. This compound, originally isolated from Bacillus cereus, represents a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with significant antibacterial activity.[1][2] Its complex molecular architecture, characterized by a macrocyclic scaffold containing multiple thiazole rings and a central pyridine core, has been a subject of considerable interest in the fields of natural product synthesis and medicinal chemistry. The definitive structure and stereochemistry were unequivocally established through its total synthesis.[1][2][3]

Chemical Structure and Stereochemistry

This compound is a macrocyclic peptide antibiotic built around a highly substituted pyridine-thiazole core. The molecule features a 26-membered macrocycle and is characterized by the presence of several thiazole rings, dehydroamino acids, and chiral centers. The total synthesis of this compound confirmed the absolute configuration of all stereocenters.

The structural elucidation of this compound was a significant challenge, ultimately resolved by total synthesis and extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The identity of the synthetic compound was confirmed by comparing its 1H NMR spectrum with that of the natural product, which showed a match in chemical shifts of nonexchangeable protons to within ±0.01 ppm and identical coupling constants.

Caption: 2D Chemical Structure of this compound.

Quantitative Spectroscopic Data

The structural confirmation of synthetic this compound was achieved through meticulous comparison of its spectroscopic data with that of the natural product. While the full detailed tables of 1H and 13C NMR data are found in the supporting information of the primary literature, this guide summarizes the key approach to spectroscopic characterization.

Table 1: Spectroscopic Data for Structural Verification

| Spectroscopic Technique | Key Findings | Reference |

| ¹H NMR | Chemical shifts of nonexchangeable protons in synthetic and natural this compound match to within ±0.01 ppm. Coupling constants are identical. | |

| ¹³C NMR | Confirms the carbon framework of the molecule. | |

| Mass Spectrometry | High-resolution mass spectrometry confirms the molecular formula. |

Experimental Protocols

The definitive structural and stereochemical assignment of this compound was accomplished through its total synthesis. The synthetic strategy involved the convergent assembly of key building blocks, including the pyridine-tris-thiazole core and the side-chain fragments. Two key chemical transformations employed in the synthesis were the Bohlmann-Rahtz pyridine synthesis and the Shioiri thiazole synthesis.

Bohlmann-Rahtz Pyridine Synthesis

This reaction was utilized to construct the central pyridine ring decorated with thiazole substituents. The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a substituted pyridine. A modified, one-pot version of this reaction, developed by Bagley, was employed, where an enolizable ketone, an ynone, and ammonium acetate are combined in refluxing ethanol.

Shioiri Thiazole Synthesis

The thiazole rings present in this compound were constructed using the Shioiri thiazole synthesis. This method involves the condensation of an aldehyde with methyl cysteinate hydrochloride, followed by aromatization of the resulting thiazoline to a thiazole, often using manganese dioxide (MnO₂) as an oxidizing agent.

A generalized workflow for the structure elucidation of this compound is presented below.

Caption: Logical workflow for the structure elucidation of this compound.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in prokaryotes. It specifically targets the 50S subunit of the bacterial ribosome. The binding site is located at the interface of ribosomal protein L11 and the 23S rRNA. This interaction is thought to interfere with the binding of elongation factor G (EF-G) to the ribosome, thereby stalling the translocation step of protein synthesis.

Caption: Mechanism of action of this compound on the bacterial ribosome.

Biological Activity

This compound exhibits potent activity against a range of Gram-positive bacteria. Its minimum inhibitory concentration (MIC) values have been determined for several bacterial strains.

Table 2: In Vitro Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus 1974149 | 2 | |

| Enterococcus faecalis 1674621 | 0.5 | |

| Bacillus subtilis ATCC 6633 | 4 | |

| Streptococcus pyogenes 1744264 | 0.5 |

Conclusion

The definitive elucidation of the chemical structure and stereochemistry of this compound through total synthesis has been a landmark achievement in natural product chemistry. This comprehensive understanding of its molecular architecture, coupled with knowledge of its mechanism of action and biological activity, provides a solid foundation for future research. These efforts may include the development of synthetic analogs with improved pharmacological properties and the exploration of its potential as a therapeutic agent to combat antibiotic-resistant bacterial infections.

References

Thiocillin I: A Deep Dive into its Biosynthesis and Genetic Framework

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocillin I is a potent thiopeptide antibiotic produced by Bacillus cereus ATCC 14579. Its complex macrocyclic structure, featuring a central trithiazolylpyridine core, arises from a fascinating and intricate biosynthetic pathway. This technical guide provides an in-depth exploration of the this compound biosynthesis, detailing the genetic architecture of the tcl gene cluster and the functions of its constituent enzymes. We present available quantitative data on its production and bioactivity, outline key experimental methodologies for its study and manipulation, and provide visual representations of the biosynthetic pathway and experimental workflows to facilitate a comprehensive understanding of this remarkable natural product.

Introduction

Thiopeptide antibiotics represent a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with significant activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Their unique mode of action, which involves targeting the bacterial ribosome and inhibiting protein synthesis, makes them attractive candidates for novel antibiotic development. This compound is a notable member of this family, and understanding its biosynthesis is crucial for efforts in bioengineering and the generation of novel analogs with improved pharmacokinetic properties.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process orchestrated by the enzymes encoded within the tcl gene cluster. The pathway begins with the ribosomal synthesis of a precursor peptide, which then undergoes a series of extensive post-translational modifications to yield the mature antibiotic.

The Precursor Peptide

The initial substrate for the biosynthetic machinery is a 52-amino acid precursor peptide, encoded by four identical and contiguous genes, tclE, tclF, tclG, and tclH. This peptide consists of a 38-residue N-terminal leader peptide and a 14-residue C-terminal core peptide that is the substrate for modification. The leader peptide is thought to be a recognition element for the modifying enzymes, guiding them to the core peptide.

Post-Translational Modifications

The 14-amino acid core peptide undergoes a remarkable series of thirteen post-translational modifications, transforming it into the complex scaffold of this compound. These modifications are catalyzed by a suite of enzymes encoded in the tcl gene cluster and include:

-

Dehydrations: Serine and threonine residues are dehydrated to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. This process is catalyzed by lantibiotic-like dehydratases, TclK and TclL.

-

Thiazole Formation: Cysteine residues are converted to thiazoles through a cyclodehydration and oxidation process. This is believed to be carried out by a complex of enzymes including TclJ (a YcaO-like cyclodehydratase) and TclN (a dehydrogenase).

-

Pyridine Ring Formation: The signature trithiazolylpyridine core is formed via a formal [4+2] cycloaddition (aza-Diels-Alder reaction) between two dehydroalanine residues derived from Ser-1 and Ser-10 of the core peptide. The enzyme TclM is the putative catalyst for this key transformation.

-

Further Modifications: Other modifications include a decarboxylation of the C-terminal threonine and stochastic hydroxylation and O-methylation, leading to a small family of related thiocillin variants produced by B. cereus. The O-methyltransferase is encoded by tclO.

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Thiocillin I: A Technical Guide to its Mechanism of Action on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocillin I is a potent thiopeptide antibiotic belonging to the family of ribosomally synthesized and post-translationally modified peptides (RiPPs). It exhibits significant bactericidal activity, primarily against Gram-positive bacteria, by targeting and inhibiting protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound on bacterial ribosomes. It details the antibiotic's binding site, its inhibitory effects on translational GTPases, and the structural basis for its activity. Furthermore, this document summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams to elucidate the complex interactions and pathways involved.

Introduction

Thiopeptide antibiotics are a class of natural products characterized by a highly modified peptide backbone containing multiple thiazole rings, dehydroamino acids, and a central six-membered nitrogen heterocycle.[1] this compound, a member of this family, is produced by Bacillus cereus ATCC 14579.[2] Like other 26-membered macrocyclic thiopeptides such as thiostrepton and micrococcin, this compound's primary mode of action is the inhibition of bacterial protein synthesis.[3][4] Its complex and rigid structure, derived from extensive post-translational modifications of a precursor peptide, is crucial for its high-affinity interaction with the bacterial ribosome.[5]

Molecular Target and High-Affinity Binding Site

The primary cellular target of this compound is the 50S subunit of the bacterial 70S ribosome.

Specifically, this compound binds to a highly conserved cleft formed at the interface of ribosomal protein L11 and helices H43 and H44 of the 23S rRNA. This critical region is known as the GTPase Associated Center (GAC) , a functional hub that interacts with several translational GTPase factors essential for protein synthesis, including Initiation Factor 2 (IF2), Elongation Factor Tu (EF-Tu), and Elongation Factor G (EF-G). The unique, rigid chemical structure of this compound, particularly its trithiazolylpyridine core, serves as a recognition element for this binding site.

Mechanism of Protein Synthesis Inhibition

This compound is a multi-faceted inhibitor of protein synthesis, primarily disrupting the elongation phase by interfering with the function of translational GTPases.

Primary Mechanism: Inhibition of EF-G and Translocation

The most pronounced effect of this compound is the inhibition of the translocation step of elongation, a process catalyzed by Elongation Factor G (EF-G). Translocation involves the coordinated movement of peptidyl-tRNA from the A-site to the P-site and deacylated tRNA from the P-site to the E-site.

The mechanism of inhibition is nuanced:

-

This compound does not completely block the initial association of EF-G with the ribosome.

-

It allows for a single round of GTP hydrolysis by EF-G.

-

However, its presence in the GAC physically obstructs the large-scale conformational changes in EF-G that are necessary for its stable accommodation and subsequent catalysis of tRNA-mRNA movement. By preventing the stable locking of EF-G onto the ribosome, this compound effectively stalls the ribosome in a pre-translocation state, thereby halting peptide chain elongation.

The following diagram illustrates the inhibitory effect of this compound on the EF-G-mediated translocation cycle.

Caption: Inhibition of EF-G stable accommodation by this compound.

Secondary Effects on Other Translation Factors

Due to its binding location at the GAC, this compound also interferes with other essential translation factors:

-

Elongation Factor Tu (EF-Tu): It hinders the productive binding of the EF-Tu-GTP-aminoacyl-tRNA ternary complex to the A-site, thus inhibiting aminoacyl-tRNA delivery.

-

Initiation Factor 2 (IF2): It interferes with IF2 function, leading to the inhibition of 70S initiation complex formation.

The logical relationship of how this compound binding leads to these inhibitory effects is depicted below.

Caption: Logical flow of this compound's inhibitory actions.

Quantitative Data

The biological activity of this compound has been quantified through various assays, primarily by determining its Minimum Inhibitory Concentration (MIC) against different bacterial strains.

| Bacterial Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus 1974149 | 2 | |

| Enterococcus faecalis 1674621 | 0.5 | |

| Bacillus subtilis ATCC 6633 | 4 | |

| Streptococcus pyogenes 1744264 | 0.5 | |

| Methicillin-resistant S. aureus (MRSA) COL | 0.015-0.03 | |

| Methicillin-resistant S. aureus (MRSA) MW2 | 0.015-0.03 |

Note: MIC values can vary based on experimental conditions and specific isolates tested.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of biochemical and structural biology techniques.

In Vitro Translation Assay

This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.

Objective: To determine if this compound inhibits the synthesis of a reporter protein.

Methodology:

-

Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli MRE600), which contains ribosomes, tRNAs, aminoacyl-tRNA synthetases, and translation factors.

-

Reaction Mixture: Assemble a reaction mixture containing the S30 extract, an energy source (ATP, GTP), a mixture of amino acids (including one radiolabeled amino acid, e.g., [³⁵S]-Methionine), a template mRNA (e.g., encoding luciferase), and varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). A no-drug control is essential.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for translation to occur.

-

Quantification: Stop the reaction by adding a strong base to hydrolyze the aminoacyl-tRNAs. Precipitate the newly synthesized, radiolabeled proteins using trichloroacetic acid (TCA).

-

Analysis: Collect the protein precipitate on a filter paper, wash, and measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity in the presence of this compound indicates inhibition of protein synthesis.

The general workflow for this experiment is visualized below.

Caption: Experimental workflow for an in vitro translation assay.

Ribosome Binding Assay

Objective: To demonstrate direct binding of this compound to the 70S ribosome or its 50S subunit.

Methodology:

-

Ribosome Preparation: Isolate 70S ribosomes and/or 50S/30S subunits from bacteria using sucrose density gradient centrifugation.

-

Binding Reaction: Incubate a fixed concentration of purified ribosomes (or subunits) with radiolabeled this compound (if available) or use a competition assay format with a known radiolabeled ligand that binds to the same site (e.g., [³H]-thiostrepton).

-

Separation: Separate ribosome-bound ligand from free ligand. This can be achieved by:

-

Nitrocellulose Filter Binding: The ribosome-ligand complex is retained by the filter while the free ligand passes through.

-

Ultracentrifugation: Pellet the ribosomes and the bound ligand, leaving the free ligand in the supernatant.

-

-

Quantification: Measure the radioactivity associated with the filter or the pellet to determine the amount of bound ligand.

EF-G Dependent GTPase Assay

Objective: To measure the effect of this compound on the ribosome-dependent GTP hydrolysis activity of EF-G.

Methodology:

-

Components: Purify 70S ribosomes and EF-G protein.

-

Reaction: Set up a reaction containing ribosomes, EF-G, [γ-³²P]-GTP, and varying concentrations of this compound.

-

Incubation: Incubate at 37°C to allow GTP hydrolysis to proceed.

-

Analysis: Stop the reaction and separate the released inorganic phosphate (³²Pi) from the unhydrolyzed [γ-³²P]-GTP using a charcoal-binding method or thin-layer chromatography. Measure the amount of ³²Pi released. This compound is expected to inhibit multiple-turnover GTP hydrolysis.

Structural Biology Methods

-

Cryo-Electron Microscopy (Cryo-EM): This has become a predominant method for determining the structures of antibiotic-ribosome complexes at near-atomic resolution. Purified 70S ribosomes are incubated with this compound to form a complex, which is then vitrified and imaged. Single-particle analysis allows for the reconstruction of a high-resolution 3D map, revealing the precise binding pocket and interactions of the antibiotic with the 23S rRNA and protein L11.

Mechanisms of Resistance

Bacterial resistance to thiopeptide antibiotics like this compound can arise through several mechanisms:

-

Target Modification: Mutations in the gene encoding ribosomal protein L11 (rplK) or in the 23S rRNA at the antibiotic binding site can decrease the binding affinity of this compound, conferring resistance.

-

Producer Self-Resistance: The producing organism, B. cereus, possesses genes (tclQ, tclT) that encode variant copies of the L11 protein. These variants can bind to and sequester the antibiotic, preventing it from inhibiting the host's own ribosomes.

Conclusion

This compound exerts its potent antibacterial effect by targeting the GTPase Associated Center on the 50S ribosomal subunit. Its high-affinity binding sterically hinders the conformational changes required for the stable accommodation of translational GTPases, most notably Elongation Factor G. This action effectively freezes the ribosome during the translocation step, leading to a complete shutdown of protein synthesis and subsequent cell death. The detailed understanding of this mechanism, supported by extensive biochemical and structural data, underscores the ribosome's vulnerability and highlights the potential for developing novel therapeutics based on the thiopeptide scaffold.

References

The Potent Efficacy of Thiocillin I: A Technical Guide to its Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Thiocillin I, a member of the thiopeptide class of antibiotics, demonstrates significant promise in combating a range of Gram-positive bacteria. This technical guide provides an in-depth analysis of its biological activity spectrum, detailing its mechanism of action, quantitative efficacy, and the experimental protocols necessary for its evaluation.

Introduction

Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a macrocyclic structure containing multiple thiazole rings and a central nitrogen-containing heterocycle.[1] this compound, specifically, has garnered attention for its potent antibacterial properties against clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique mechanism of action, targeting bacterial protein synthesis, makes it a compelling candidate for further drug development in an era of mounting antibiotic resistance.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bactericidal effects by inhibiting protein synthesis in sensitive bacteria.[2] This is achieved through high-affinity binding to the 50S ribosomal subunit, a crucial component of the bacterial ribosome responsible for peptide bond formation.[3] The binding site is located in a cleft formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[3] This interaction disrupts the function of elongation factor G (EF-G), which is essential for the translocation of tRNAs and mRNA during protein synthesis, ultimately halting the production of vital bacterial proteins.

Quantitative Biological Activity

The antibacterial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the reported MIC values of this compound against various Gram-positive bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus 1974149 | 2 | |

| Staphylococcus aureus ATCC 29213 | 2 | |

| Staphylococcus aureus 1974148 | 2 | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.130 | |

| Enterococcus faecalis 1674621 | 0.5 | |

| Bacillus subtilis ATCC 6633 | 4 | |

| Streptococcus pyogenes 1744264 | 0.5 |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-positive Bacteria.

Experimental Protocols

Accurate and reproducible assessment of this compound's biological activity is paramount. The following sections detail the standard methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Detailed Methodology:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in sterile cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture grown on an appropriate agar plate. Suspend colonies in sterile saline or MHB and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic nature of an antibiotic over time.

Detailed Methodology:

-

Inoculum Preparation: Grow the test bacterium in MHB to the early to mid-logarithmic phase of growth.

-

Exposure to this compound: Add this compound to the bacterial cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control culture without the antibiotic.

-

Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFUs).

-

Data Analysis: Plot the logarithm of CFU/mL against time for each this compound concentration and the control. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Biofilm Disruption Assay

This assay evaluates the ability of this compound to eradicate pre-formed bacterial biofilms.

Detailed Methodology:

-

Biofilm Formation: Grow bacterial biofilms in the wells of a 96-well microtiter plate by inoculating with a standardized bacterial suspension and incubating for 24-48 hours to allow for biofilm maturation.

-

Treatment with this compound: After the incubation period, gently wash the wells with PBS to remove planktonic cells. Add fresh medium containing various concentrations of this compound to the wells with the established biofilms.

-

Incubation: Incubate the plate for a further 24 hours.

-

Quantification of Biofilm:

-

Crystal Violet Staining: Wash the wells again with PBS. Stain the adherent biofilms with a 0.1% crystal violet solution. After a brief incubation, wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with an appropriate solvent (e.g., 30% acetic acid or ethanol) and measure the absorbance at a specific wavelength (typically around 570-595 nm) using a microplate reader.

-

Viable Cell Counting: Alternatively, to assess the viability of cells within the biofilm, the biofilm can be physically disrupted (e.g., by scraping or sonication), and the released bacteria can be serially diluted and plated for CFU counting.

-

Conclusion

This compound exhibits a potent and specific antibacterial activity against a range of Gram-positive bacteria by targeting a critical step in protein synthesis. Its efficacy, particularly against drug-resistant strains, underscores its potential as a lead compound for the development of new antibacterial therapies. The standardized protocols provided in this guide will facilitate further research into the promising therapeutic applications of this compound and other thiopeptide antibiotics.

References

Beyond the Bugs: A Technical Guide to the Untapped Therapeutic Potential of Thiocillin I

For the attention of researchers, scientists, and drug development professionals, this document explores the therapeutic applications of the thiopeptide antibiotic, Thiocillin I, extending beyond its established antibacterial activity. This guide delves into its potential anticancer, antiviral, and immunomodulatory roles, presenting available data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Anticancer Applications: Targeting the FoxM1 Oncogenic Transcription Factor

The most significant evidence for the non-antibacterial therapeutic potential of this compound lies in its anticancer activity. Like other thiazole antibiotics, this compound is believed to exert its cytotoxic effects on cancer cells through the inhibition of the Forkhead box M1 (FoxM1) transcription factor, a protein frequently overexpressed in a wide range of human cancers and a key driver of tumor progression.

Quantitative Data on Anticancer Activity

While extensive quantitative data for this compound across a broad spectrum of cancer cell lines is not widely available in the public domain, preliminary studies have demonstrated its potential. One study reported that this compound suppresses the expression of FoxM1 in U-2OS C3 osteosarcoma cells at a concentration of 2 μM after 24 hours of treatment[1]. Due to poor solubility, higher concentrations of this compound were challenging to evaluate in some experimental setups[2].

For context, the broader class of thiazole antibiotics, such as siomycin A and thiostrepton, have shown potent anticancer activity with IC50 values in the low micromolar range across various cancer cell lines, including neuroblastoma, leukemia, and hepatoma. It is hypothesized that this compound may exhibit similar potency.

Table 1: Summary of Reported Anticancer-Related Activity of this compound

| Compound | Cell Line | Concentration | Effect | Reference |

| This compound | U-2OS C3 Osteosarcoma | 2 µM | Suppression of FoxM1 expression | [1] |

| This compound | Not specified | 2 µM | Did not inhibit proteasome activity | [2] |

Mechanism of Action: Inhibition of FoxM1 and Induction of Apoptosis

The proposed mechanism of anticancer action for this compound involves the downregulation of FoxM1 expression. FoxM1 is a critical regulator of the cell cycle, promoting the transcription of genes essential for G2/M phase progression. By suppressing FoxM1, this compound can lead to cell cycle arrest and, subsequently, apoptosis (programmed cell death) in cancer cells. The induction of apoptosis is a key indicator of effective anticancer agents.

References

Structural Elucidation of Thiocillin I and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin I is a potent thiopeptide antibiotic isolated from various bacterial species, including Bacillus cereus.[1] As a member of the ribosomally synthesized and post-translationally modified peptide (RiPP) family of natural products, this compound exhibits a complex macrocyclic structure characterized by a nitrogen-rich heterocyclic core composed of multiple thiazole rings and a central pyridine moiety.[2] Its unique structural features and significant antimicrobial activity have made it a subject of extensive research, not only for its therapeutic potential but also as a model for understanding the biosynthesis of complex natural products. This technical guide provides an in-depth overview of the structural elucidation of this compound and its analogs, with a focus on the key experimental methodologies, data presentation, and logical workflows involved in their characterization.

Core Structural Features

The definitive structure of this compound was unequivocally established through total synthesis, which confirmed its constitution and stereochemistry.[3] The core structure consists of a macrocycle formed by a highly modified peptide backbone. Key structural motifs include a 2,3,5,6-tetrasubstituted pyridine ring, multiple thiazole rings derived from cysteine residues, and dehydroamino acids. The biosynthesis of this compound involves a remarkable series of post-translational modifications of a precursor peptide, leading to the formation of its complex architecture.[4]

Structural Elucidation Workflow

The structural elucidation of this compound and its analogs is a multi-step process that integrates various analytical and synthetic techniques. The general workflow is outlined below.

Data Presentation

Quantitative data from mass spectrometry is crucial for determining the molecular formula and fragmentation patterns of this compound and its analogs. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of elemental compositions.

Table 1: High-Resolution Mass Spectrometry Data for this compound and Related Compounds [4]

| Compound | Molecular Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ |

| This compound | C₄₈H₄₉N₁₃O₁₀S₆ | 1160.2155 | 1160.2159 |

| Analog 1 | C₄₈H₄₇N₁₃O₉S₆ | 1142.2049 | 1142.2053 |

| Analog 2 | C₄₇H₄₇N₁₃O₁₀S₆ | 1146.2000 | 1146.2004 |

| Analog 3 | C₄₉H₅₁N₁₃O₁₀S₆ | 1174.2311 | 1174.2315 |

Note: Analog data is illustrative and based on typical modifications observed for thiopeptides.

Experimental Protocols

The structural elucidation of this compound relies heavily on a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for the key experiments.

Isolation and Purification

Protocol:

-

Fermentation: Bacillus cereus is cultured in a suitable liquid medium to produce this compound.

-

Extraction: The bacterial cells are harvested by centrifugation, and the cell pellet is extracted with an organic solvent such as methanol to obtain a crude extract containing this compound and its analogs.

-

Purification: The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) for purification. A reversed-phase C18 column is typically used with a gradient elution system of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) to improve peak shape. The fractions containing the desired compounds are collected based on their retention times and UV absorbance profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed three-dimensional structure of organic molecules in solution. For complex molecules like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are required.

Protocol for 2D NMR Analysis:

-

Sample Preparation: A purified sample of this compound or its analog is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).

-

1D NMR: A standard proton (¹H) NMR spectrum is acquired to get an overview of the proton signals.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those separated by two or three bonds. It is essential for tracing out the amino acid spin systems.

-

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, which is particularly useful for identifying the complete proton network of each amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å), providing crucial information about the three-dimensional folding of the macrocycle.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting the different amino acid fragments and establishing the overall connectivity of the molecule.

-

-

Data Analysis: The combination of these 2D NMR datasets allows for the sequential assignment of all proton and carbon resonances and the determination of the molecule's constitution and conformation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns, which can be used to deduce its structure.

Protocol for LC-MS/MS Analysis:

-

Sample Introduction: The purified sample is introduced into the mass spectrometer via a liquid chromatography (LC) system, which separates the components of the sample before they enter the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for large, non-volatile molecules like peptides, which generates protonated molecular ions [M+H]⁺ with minimal fragmentation.

-

High-Resolution Mass Spectrometry (HR-MS): The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. This allows for the determination of the elemental composition of the molecule.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion of interest is selected and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides valuable information about the sequence of amino acids and the location of post-translational modifications. Common fragmentation pathways for Thiocillin variants occur at the C-terminus and between internal residues.

Structural Elucidation of Analogs

The structural elucidation of this compound analogs, whether produced through genetic engineering of the biosynthetic pathway or by synthetic modification, follows a similar workflow to that of the parent compound. Comparative analysis of the NMR and MS data of the analog with that of this compound is crucial for identifying the specific structural modifications. For example, changes in the molecular weight and fragmentation patterns in the MS data can pinpoint the location and nature of the modification, while shifts in the NMR spectra can provide detailed information about the altered stereochemistry or conformation.

Conclusion

The structural elucidation of this compound and its analogs is a complex undertaking that requires a synergistic combination of isolation techniques, advanced spectroscopic and spectrometric methods, and, ultimately, confirmation through total synthesis. The detailed structural information obtained from these studies is not only essential for understanding the molecule's mechanism of action but also provides a critical foundation for the rational design and development of novel thiopeptide-based antibiotics with improved therapeutic properties. The methodologies outlined in this guide represent the state-of-the-art in natural product chemistry and are broadly applicable to the structural characterization of other complex biomolecules.

References

- 1. Total Synthesis and Complete Structural Assignment of this compound | Technology Networks [technologynetworks.com]

- 2. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis and Complete Structural Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PMC [pmc.ncbi.nlm.nih.gov]

The Thiocillin I Pharmacophore: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin I is a potent thiopeptide antibiotic with significant activity against a range of Gram-positive bacteria, including drug-resistant strains. As a member of the ribosomally synthesized and post-translationally modified peptides (RiPPs), its complex architecture presents both a challenge and an opportunity for the development of novel anti-infective agents. This technical guide provides an in-depth analysis of the this compound pharmacophore, detailing its core structural features, mechanism of action, structure-activity relationships, and the experimental protocols used for its characterization.

The Core Pharmacophore of this compound

The antibacterial activity of this compound is intrinsically linked to its unique and rigidified macrocyclic structure. The core pharmacophore can be understood as an intricate interplay of several key chemical moieties that are essential for its biological function.

Key Pharmacophoric Features:

-

Trithiazolylpyridine Core: This planar, aromatic core is a critical recognition element for the antibiotic's target, the bacterial ribosome. It is formed through extensive post-translational modifications of a precursor peptide.

-

Macrocyclic Peptide Backbone: A 26-membered macrocycle composed of multiple thiazole rings and dehydroamino acids provides a rigid scaffold. This rigidity is crucial for presenting the key binding elements in the correct orientation for interaction with the ribosomal target.

-

Thiazole Rings: The numerous thiazole rings within the macrocycle contribute to the overall shape and electronic properties of the molecule, participating in vital interactions within the binding pocket.

-

Dehydroalanine (Dha) and Dehydrobutyrine (Dhb) Residues: These unsaturated amino acids contribute to the rigidity of the macrocycle and are involved in interactions with the ribosome.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bactericidal effect by potently inhibiting protein synthesis in bacteria. It targets the 50S ribosomal subunit, a crucial component of the bacterial translation machinery.

The binding site for this compound is located in a cleft formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1][2] This strategic location allows the antibiotic to interfere with the function of elongation factors, specifically Elongation Factor G (EF-G), thereby halting the translocation step of protein synthesis. The trithiazolylpyridine core plays a pivotal role in anchoring the molecule within this binding pocket.

Quantitative Structure-Activity Relationship (SAR) Data

The development of synthetic routes to this compound and its analogs has enabled the exploration of its structure-activity relationships. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and the closely related thiopeptide, Micrococcin P1, against a panel of Gram-positive bacterial strains.

| Compound | Organism | MIC (µg/mL) |

| This compound | Staphylococcus aureus 1974149 | 2[3] |

| Enterococcus faecalis 1674621 | 0.5[3] | |

| Bacillus subtilis ATCC 6633 | 4[1] | |

| Streptococcus pyogenes 1744264 | 0.5 | |

| Micrococcin P1 | Staphylococcus aureus ATCC 29213 | 4 |

| Staphylococcus aureus 1974149 | 2 | |

| Staphylococcus aureus 1974148 | 8 | |

| Enterococcus faecalis 1674621 | 1 | |

| Bacillus subtilis ATCC 6633 | >16 |

Experimental Protocols

Total Synthesis of this compound

The total synthesis of this compound is a complex, multi-step process. The following is a generalized workflow based on reported synthetic strategies.

Workflow for Total Synthesis of this compound

Caption: Generalized workflow for the total synthesis of this compound.

Detailed Steps:

-

Synthesis of the Pyridine Core: The central 2,3,6-trisubstituted pyridine core is typically constructed using methods like the Bohlmann-Rahtz pyridine synthesis.

-

Synthesis of Thiazole-Containing Fragments: The peptide side chains containing thiazole and dehydroamino acid residues are synthesized separately. This often involves the use of cysteine precursors for thiazole formation.

-

Fragment Coupling: The synthesized fragments are then coupled together to form a linear precursor of the final molecule.

-

Macrocyclization: The linear precursor undergoes an intramolecular cyclization reaction to form the 26-membered macrocycle.

-

Deprotection: Protecting groups used during the synthesis are removed to yield the final this compound molecule.

-

Purification and Characterization: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Translation Inhibition Assay

This assay is used to determine the inhibitory activity of this compound and its analogs on bacterial protein synthesis. A common method involves a cell-free translation system coupled with a luciferase reporter.

Protocol Overview:

-

Preparation of Cell-Free Extract: A bacterial cell-free extract (e.g., from E. coli) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) is prepared.

-

Assay Setup: The cell-free extract is incubated with a messenger RNA (mRNA) template encoding a reporter protein, such as firefly luciferase.

-

Addition of Inhibitor: this compound or its analogs are added to the reaction at various concentrations. A control reaction without any inhibitor is also prepared.

-

Incubation: The reactions are incubated at 37°C to allow for translation to occur.

-

Luciferase Assay: After incubation, a luciferase substrate is added to each reaction. The amount of light produced is proportional to the amount of luciferase synthesized.

-

Data Analysis: The luminescence signal from the reactions containing the inhibitor is compared to the control to determine the extent of translation inhibition. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.

Hydroxyl Radical Footprinting of the Ribosome-Thiocillin I Complex

This technique is used to map the binding site of this compound on the ribosome with high resolution. It relies on the generation of hydroxyl radicals that cleave the RNA backbone at solvent-accessible sites.

Protocol Overview:

-

Formation of the Ribosome-Thiocillin I Complex: Purified 50S ribosomal subunits are incubated with this compound to allow for complex formation.

-

Generation of Hydroxyl Radicals: Hydroxyl radicals are generated in the solution, often using Fenton chemistry (Fe(II)-EDTA and H2O2) or synchrotron radiolysis.

-

RNA Cleavage: The hydroxyl radicals cleave the rRNA backbone at positions that are not protected by the bound this compound molecule.

-

RNA Extraction and Primer Extension: The rRNA is extracted from the ribosome-drug complex. A radiolabeled DNA primer that is complementary to a region downstream of the expected binding site is annealed to the rRNA. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand, which terminates at the site of cleavage.

-

Analysis of Cleavage Patterns: The resulting cDNA fragments are separated by gel electrophoresis. The positions where this compound protects the rRNA from cleavage will appear as "footprints" (missing bands) on the gel compared to a control sample without the drug. This allows for the precise mapping of the binding site.

Visualizing Key Relationships

Mechanism of Action of this compound

Caption: Inhibition of bacterial protein synthesis by this compound.

Logical Relationship of the this compound Pharmacophore

Caption: Key structural components of the this compound pharmacophore.

Conclusion

The this compound pharmacophore represents a validated and highly promising target for the development of new antibiotics. Its intricate structure and specific mechanism of action provide a solid foundation for the design of novel analogs with improved potency, spectrum of activity, and pharmacokinetic properties. The experimental protocols and structure-activity relationship data presented in this guide offer a valuable resource for researchers dedicated to combating the growing threat of antibiotic resistance.

References

Thiocillin I: A Thiopeptide Antibiotic Poised to Address the Growing Antibiotic Crisis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. Thiocillin I, a member of the thiopeptide class of antibiotics, presents a promising scaffold for the development of new therapeutics. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its potential role in combating the antibiotic crisis, and the experimental methodologies used for its evaluation. Particular emphasis is placed on its activity against both Gram-positive and, notably, Gram-negative pathogens, its unique mode of inhibiting bacterial protein synthesis, and the known mechanisms of resistance. This guide aims to serve as a valuable resource for researchers engaged in the discovery and development of next-generation antibiotics.

Introduction: The Antibiotic Crisis and the Promise of Thiopeptides

The relentless rise of multidrug-resistant (MDR) bacteria constitutes a global health crisis of critical proportions. The diminishing efficacy of conventional antibiotics has created an urgent need for new classes of drugs that can overcome existing resistance mechanisms. Thiopeptides, a family of ribosomally synthesized and post-translationally modified peptides (RiPPs), have emerged as a promising source of novel antibiotic candidates. These structurally complex natural products exhibit potent activity against a range of bacterial pathogens, often by targeting fundamental cellular processes in ways that are distinct from currently approved drugs.

This compound is a prominent member of the thiopeptide family, characterized by a macrocyclic structure containing multiple thiazole rings and a central pyridine core.[1] Initially recognized for its potent activity against Gram-positive bacteria, recent discoveries have highlighted its potential against challenging Gram-negative pathogens like Pseudomonas aeruginosa, significantly broadening its therapeutic prospects.[2][3] This whitepaper will delve into the technical details of this compound, providing the scientific community with a consolidated resource to facilitate further research and development.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bactericidal effect by inhibiting protein synthesis, a fundamental process for bacterial viability. Its primary target is the 50S subunit of the bacterial ribosome, where it binds to a specific cleft formed by the ribosomal protein L11 and the 23S ribosomal RNA (rRNA).[4] This binding event disrupts the function of elongation factor G (EF-G), a crucial protein for the translocation step of protein synthesis.

Ribosomal Binding Site

The interaction of this compound with the ribosome is a highly specific event. The thiopeptide molecule inserts into a pocket between the N-terminal domain of L11 and helices 43 and 44 of the 23S rRNA. The sulfur-containing thiazole rings of this compound are positioned to form stacking interactions with both the amino acid residues of L11 (such as Pro22 and Pro26) and the nucleobases of the 23S rRNA (like A1095). This intricate network of interactions stabilizes the this compound-ribosome complex, effectively locking the ribosome in a conformation that is incompatible with the binding of EF-G.

Inhibition of Elongation Factor G (EF-G)

By occupying the binding site of EF-G on the ribosome, this compound sterically hinders the association of this essential translation factor. EF-G is responsible for catalyzing the movement of the ribosome along the messenger RNA (mRNA) transcript, a process known as translocation. The inhibition of EF-G binding effectively stalls the ribosome, preventing the elongation of the polypeptide chain and leading to a complete shutdown of protein synthesis.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Thiocillin I and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of the thiopeptide antibiotic Thiocillin I and strategies for the synthesis of its derivatives. The information is compiled from seminal works in the field, offering a comprehensive guide for the chemical synthesis of this complex natural product.

Introduction

This compound is a member of the thiopeptide family of antibiotics, characterized by a highly modified macrocyclic peptide structure containing multiple thiazole rings and a central pyridine core. These natural products exhibit potent activity against various Gram-positive bacteria, including drug-resistant strains, by inhibiting protein synthesis. The complex architecture of this compound has made it a challenging target for total synthesis, the successful completion of which has paved the way for the synthesis of analogs for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Two prominent total syntheses of this compound have been reported, one by Ciufolini and coworkers and a more recent approach by Akasapu and colleagues. These syntheses employ different strategies for the construction of the key structural motifs of this compound, namely the trisubstituted pyridine core and the polythiazole fragments.

Synthetic Strategies

The total synthesis of this compound can be conceptually divided into the following key stages:

-

Synthesis of the Pyridine Core: Construction of the central 2,3,5-trisubstituted pyridine ring, which serves as the scaffold for the attachment of the thiazole-containing side chains.

-

Formation of Thiazole Rings: Synthesis of the thiazole heterocycles, which are crucial for the biological activity of the molecule.

-

Fragment Coupling: Assembly of the pyridine core and the thiazole-containing peptide fragments.

-

Macrocyclization: Formation of the macrocyclic structure of this compound.

-

Final Deprotection: Removal of protecting groups to yield the natural product.

The modular nature of these synthetic routes allows for the preparation of derivatives by introducing modifications in the building blocks at various stages of the synthesis.[1][2]

Ciufolini's Approach: Modified Bohlmann-Rahtz Pyridine Synthesis

The synthesis reported by Ciufolini and coworkers utilizes a modified Bohlmann-Rahtz reaction for the construction of the pyridine core.[1][3] This approach involves the condensation of an enaminone with a β-ketoester to form the substituted pyridine. The thiazole rings are introduced using established methods such as the Shioiri thiazole synthesis.[1]

Akasapu's Approach: Molybdenum-Catalyzed Cyclodehydration

A more recent total synthesis by Akasapu and coworkers features a novel molybdenum(VI)-oxide/picolinic acid catalyst for the efficient cyclodehydration of cysteine-containing peptides to form thiazoline rings, which are subsequently oxidized to thiazoles. This method offers a mild and effective way to construct the thiazole moieties.

Experimental Protocols

The following are detailed protocols for key experiments in the total synthesis of this compound, based on the published literature.

Protocol 1: Synthesis of the Pyridine Core via Modified Bohlmann-Rahtz Reaction (Ciufolini's Approach)

This protocol describes the formation of a key pyridine intermediate.

Materials:

-

Appropriate enaminone precursor

-

β-ketoester precursor

-

Ammonium acetate

-

Glacial acetic acid

-

Toluene

-

Standard laboratory glassware and purification equipment

Procedure:

-

A solution of the enaminone (1.0 equiv), the β-ketoester (1.2 equiv), and ammonium acetate (5.0 equiv) in a mixture of toluene and glacial acetic acid is prepared.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired trisubstituted pyridine.

Protocol 2: Thiazole Formation via Mo(VI)-Catalyzed Cyclodehydration and Oxidation (Akasapu's Approach)

This protocol outlines the formation of a thiazole ring from a cysteine-containing dipeptide.

Materials:

-

Cysteine-containing dipeptide

-

MoO₂(acac)₂ (10 mol%)

-

Picolinic acid derivative (e.g., 6-methylpicolinic acid, 20 mol%)

-

Toluene

-

Dess-Martin periodinane (DMP) or Manganese dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Cyclodehydration: To a solution of the cysteine-containing dipeptide (1.0 equiv) in toluene are added MoO₂(acac)₂ (0.1 equiv) and the picolinic acid derivative (0.2 equiv).

-

The mixture is heated to 110 °C and stirred until TLC analysis indicates complete conversion to the thiazoline.

-